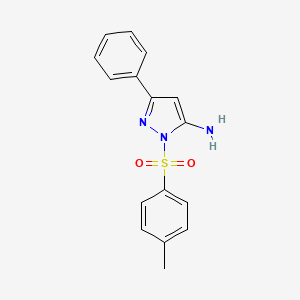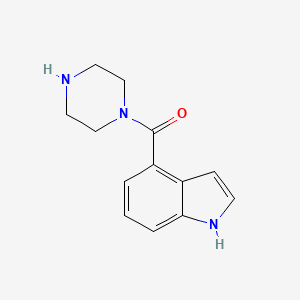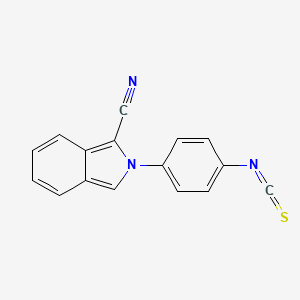
2H-Isoindole-1-carbonitrile, 2-(4-isothiocyanatophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is a complex organic compound that features both isothiocyanate and isoindole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile typically involves the reaction of 4-isothiocyanatophenyl derivatives with isoindole-1-carbonitrile under controlled conditions. One common method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent . The reaction is carried out under nitrogen protection and mild heating to achieve high yields.
Industrial Production Methods
Industrial production of isothiocyanates, including 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile, often employs safer and more sustainable methods. For instance, the use of isocyanides with elemental sulfur and catalytic amounts of amine bases has been explored to minimize toxicity and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the isothiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to modifications that can alter their function. This reactivity underlies its potential biological activities, such as inhibiting the growth of cancer cells by disrupting critical cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate functional group and exhibit similar reactivity.
Isothiocyanato-terphenyl derivatives: Known for their high optical and dielectric anisotropy.
Uniqueness
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is unique due to the presence of both isothiocyanate and isoindole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
157302-67-5 |
|---|---|
Molekularformel |
C16H9N3S |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-(4-isothiocyanatophenyl)isoindole-1-carbonitrile |
InChI |
InChI=1S/C16H9N3S/c17-9-16-15-4-2-1-3-12(15)10-19(16)14-7-5-13(6-8-14)18-11-20/h1-8,10H |
InChI-Schlüssel |
AOQBFUJPFAJULO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN(C(=C2C=C1)C#N)C3=CC=C(C=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)


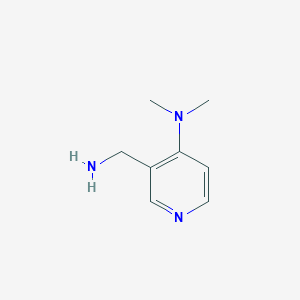
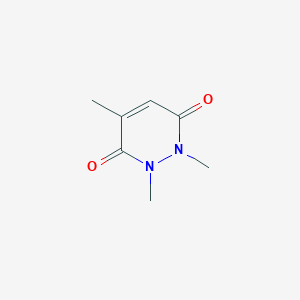
![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
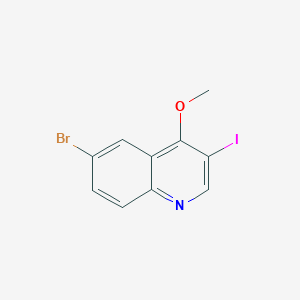
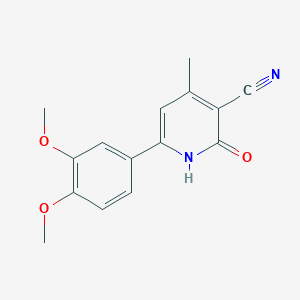


![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)
